2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride
Description
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid; hydrochloride is a dihydroisoquinoline derivative characterized by a partially saturated isoquinoline ring system. The compound features a methyl group at position 2 and a carboxylic acid moiety at position 7, with the hydrochloride salt enhancing its solubility and stability. Its structural uniqueness lies in the interplay between the electron-withdrawing carboxylic acid group and the methyl substituent, which may influence both reactivity and biological interactions .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNRBGXVHHCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065066-63-8 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of isoquinoline compounds exhibit potential antidepressant effects. A study focused on the synthesis of 2-methyl-3,4-dihydro-1H-isoquinoline derivatives demonstrated their ability to interact with neurotransmitter systems, suggesting a mechanism for mood enhancement .
2. Anticancer Properties
Isoquinoline derivatives have been explored for their anticancer properties. For instance, compounds similar to 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
3. Neuroprotective Effects
The neuroprotective capabilities of isoquinoline derivatives are under investigation, particularly in the context of neurodegenerative diseases. These compounds may help in mitigating oxidative stress and inflammation in neuronal cells .
Synthetic Applications
1. Synthesis of Complex Molecules
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid; hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecular frameworks through various reactions, including cycloadditions and functional group transformations .
2. Chiral Catalysis
The compound has been employed as a chiral catalyst in asymmetric synthesis. Studies have shown its effectiveness in facilitating enantioselective reactions, which are crucial for the synthesis of pharmaceuticals with specific stereochemistry .
Data Tables
Case Studies
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal investigated the effects of 2-methyl-3,4-dihydro-1H-isoquinoline derivatives on animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting the hypothesis that these compounds may serve as potential antidepressants .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that isoquinoline derivatives significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the therapeutic potential of these compounds in oncology .
Case Study 3: Chiral Catalysis
Research into the use of 2-methyl-3,4-dihydro-1H-isoquinoline as a chiral catalyst revealed its effectiveness in promoting asymmetric synthesis reactions with high yields and enantioselectivities. This application is particularly valuable in the pharmaceutical industry where specific stereochemistry is critical for drug efficacy .
Mechanism of Action
The mechanism by which 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 7-carboxylic acid in the target compound increases polarity and water solubility compared to lipophilic groups (e.g., trifluoromethyl or methoxy) .
- Salt Forms : Hydrochloride salts are common across analogs, improving bioavailability and crystallinity .
- Positional Isomerism: The placement of the carboxylic acid (position 7 vs.
Physical and Chemical Properties Comparison
Data from analogs suggest trends in physical properties based on substituents:
Functional Group Impact :
- Carboxylic Acid : Enhances water solubility and ionic interactions in biological systems .
- Trifluoromethyl : Increases metabolic stability but reduces solubility .
- Methoxy : Balances polarity and lipophilicity, favoring membrane penetration .
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) data from analogous compounds (e.g., ethyl 7-substituted isoquinolines ) provide insights:
- ¹H NMR: Dihydroisoquinoline NH: Downfield shift (~δ 4.5–5.5) due to hydrochloride protonation . Methyl Group (C2): Singlet near δ 2.3–2.5, unaffected by adjacent substituents . Carboxylic Acid Proton: Not observed (exchanged in D₂O), but carbonyl carbon in ¹³C NMR appears at ~δ 170–175 .
IR Spectroscopy :
Pharmacological and Application Differences
- Target Compound: Potential as a synthetic intermediate for neuroactive or antihypertensive agents, leveraging the dihydroisoquinoline scaffold .
- Quinapril : Clinically used ACE inhibitor; its extended side chain optimizes enzyme binding .
- 7-Trifluoromethyl Analog : Suited for applications requiring oxidative stability (e.g., agrochemicals) .
- 7-Methoxy Analog : May exhibit enhanced blood-brain barrier penetration for CNS-targeted drugs .
Biological Activity
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid; hydrochloride is . It exhibits a complex structure that allows for various interactions within biological systems.
Antimicrobial Activity
Research indicates that isoquinoline derivatives, including 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, exhibit antimicrobial properties. A study highlighted that certain isoquinoline compounds can inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria. The inhibition of NDM-1 suggests potential applications in combating resistant bacterial strains .
Neuroprotective Effects
Isoquinoline derivatives are also studied for their neuroprotective effects. Compounds similar to 2-Methyl-3,4-dihydro-1H-isoquinoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Analgesic and Anti-inflammatory Properties
Several studies have reported that isoquinoline derivatives possess analgesic and anti-inflammatory activities. The mechanisms often involve modulation of pain pathways and reduction of inflammatory mediators . For instance, the compound's ability to affect cyclooxygenase (COX) enzymes could lead to reduced pain perception and inflammation.
Pharmacokinetics
A pharmacokinetic study on related isoquinoline compounds demonstrated varying absorption rates and bioavailability in animal models. For example, one study reported a half-life of approximately 0.23 hours for certain derivatives when administered intravenously, indicating rapid metabolism .
Comparative Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid hydrochloride?
The compound can be synthesized via hydrolysis of ester precursors (e.g., methyl 7-substituted isoquinoline carboxylates) followed by acidification to form the hydrochloride salt. Reaction conditions such as solvent choice (e.g., diethyl ether or chloroform) and catalysts (e.g., triethylamine) significantly impact yield . Optimization of stoichiometry and temperature is critical to minimize side reactions.
Q. How should researchers characterize the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the core structure and functional groups (e.g., carboxylic acid, isoquinoline ring). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the solubility and storage recommendations for this compound?
The hydrochloride salt form improves aqueous solubility. For laboratory use, prepare stock solutions in polar aprotic solvents (e.g., DMSO) at 10 mM concentrations. Store lyophilized powder at room temperature in a desiccator to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported synthetic yields?
Discrepancies in yields often arise from variations in reaction conditions (e.g., molar ratios of sulfuryl dichloride or acidification steps). Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical parameters. For example, triethylamine concentration in diethyl ether impacts sulfonylation efficiency .
Q. What methodological strategies are effective for studying the compound’s interaction with biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors/enzymes. For in vitro assays, pair the compound with positive/negative controls (e.g., known isoquinoline-based inhibitors) to validate specificity. Structural analogs (e.g., fluorinated derivatives) can probe structure-activity relationships .
Q. How can stability under physiological conditions be assessed?
Conduct forced degradation studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C. Monitor degradation products via HPLC-MS. Stability data inform dosage formulations and in vivo experimental timelines .
Q. What analytical techniques are suitable for detecting impurities in synthesized batches?
High-Performance Liquid Chromatography (HPLC) with UV detection (210–254 nm) or Charged Aerosol Detection (CAD) identifies polar impurities. Compare retention times against reference standards (e.g., EP/JP pharmacopeial guidelines). Quantify impurities using calibration curves .
Safety and Compliance Considerations
Q. What safety protocols are critical during handling and disposal?
Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal exposure. In case of contact, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Dispose of waste via certified hazardous waste services compliant with EPA/REACH regulations .
Q. How should researchers mitigate risks during scale-up synthesis?
Perform calorimetry to assess exothermic reactions. Implement inert atmospheres (N₂/Ar) for moisture-sensitive steps. Document near-misses and adjust protocols using Failure Mode and Effects Analysis (FMEA) .
Data Interpretation and Mechanistic Studies
Q. How can contradictory bioactivity data across studies be reconciled?
Variability may stem from differences in cell lines, assay conditions (e.g., serum concentration), or compound purity. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Cross-reference with structural analogs (e.g., 7-fluoro or methoxy derivatives) to identify confounding functional groups .
Q. What computational tools support mechanistic studies of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like G-protein-coupled receptors. Density Functional Theory (DFT) calculations elucidate electronic properties influencing reactivity. Pair simulations with experimental mutagenesis to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
